molecular formula C7H9Cl2N3S B8467767 2-Ethylamino-4,6-dichloro-5-methylthio-pyrimidine

2-Ethylamino-4,6-dichloro-5-methylthio-pyrimidine

Cat. No. B8467767
M. Wt: 238.14 g/mol
InChI Key: QBXCNNSODJPQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04528026

Procedure details

2.5 Grams of 2-ethylamino-4,6-dichloro-5-methylthio-pyrimidine, 9 g of the mixture of 2-ethylamino-4,6-dichloro-5-methylthio-pyrimidine and 4-ethylamino-2,6-dichloro-5-methylthio-pyrimidine obtained in the first stage of Example 1, 165 g of methanol and 16 g of ammonia are introduced into a 500 ml autoclave. The mixture is heated for 2 hours at 120° C., then cooled. The solution obtained is concentrated under reduced pressure and the residue is washed with water. 8.2 Grams of a mixture melting at 76° C. are thus obtained. The analysis of the mixture by gas chromatography and mass spectrometry shows that it contains 56.6% of 2-amino-6-chloro-4-ethylamino-5-methylthio-pyrimidine, 37.8% of 4-amino-2-ethylamino-6-chloro-5-methylthio-pyrimidine and 5.6% of 6-amino-4-ethylamino-2-chloro-5-methylthio-pyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-ethylamino-2,6-dichloro-5-methylthio-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[N:9]=[C:8]([Cl:10])[C:7]([S:11][CH3:12])=[C:6]([Cl:13])[N:5]=1)[CH3:2].C([NH:16]C1C(SC)=C(Cl)N=C(Cl)N=1)C>CO>[CH2:1]([NH:3][C:4]1[N:5]=[C:6]([Cl:13])[C:7]([S:11][CH3:12])=[C:8]([Cl:10])[N:9]=1)[CH3:2].[NH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=NC(=C(C(=N1)Cl)SC)Cl
Name
4-ethylamino-2,6-dichloro-5-methylthio-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=NC(=NC(=C1SC)Cl)Cl
Name
Quantity
165 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=NC(=C(C(=N1)Cl)SC)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.